5-OH-Jwh-018

描述

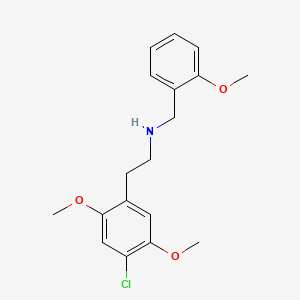

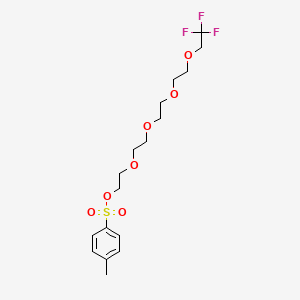

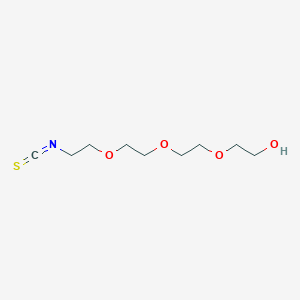

5-OH-JWH-018 is a synthetic cannabinoid and a major urinary metabolite of JWH-018 . It is characterized by monohydroxylation of the N-alkyl chain . It was found in psychoactive “spice” products that activate cannabinoid receptors .

Synthesis Analysis

The synthesis of JWH-018 involves mixing indole with aluminum oxide until a homogeneous powder is formed. Then, 1-Naphthoyl chloride is added to the mixture and stirred to evenly mixed solution. The final mixture is irradiated at 100 °С for 8 minutes in a sealed microwave vial .

Molecular Structure Analysis

The empirical formula of 5-OH-JWH-018 is C24H23NO2 . The molecular weight is 357.45 . The major metabolic pathways of JWH-018 include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation .

Chemical Reactions Analysis

JWH-018 is subject to extensive phase I and II metabolic reactions in vivo . The major metabolic pathways include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation . For THJ-2201, 27 metabolites were observed, predominantly oxidative defluorination plus subsequent carboxylation or glucuronidation, and glucuronidation of hydroxylated metabolites .

Physical And Chemical Properties Analysis

5-OH-JWH-018 is an analytical reference standard categorized as a synthetic cannabinoid . It is a certified reference material . The concentration is 100 μg/mL in methanol .

科学研究应用

Cardiovascular and Cardiorespiratory Effects Research

JWH-018 is known for its acute cardiovascular and cardiorespiratory effects . It’s been studied in awake and freely moving mice, where it was found to induce harmful effects such as hypertension, tachycardia, chest pain, arrhythmias, myocardial infarction, breathing impairment, and dyspnea . The study aimed to investigate how cardio-respiratory and vascular JWH-018 responses can be modulated by antidotes already in clinical use .

Antidotal Interventions

The study also tested antidotes like amiodarone (5 mg/kg), atropine (5 mg/kg), nifedipine (1 mg/kg), and propranolol (2 mg/kg) to see how they can modulate the cardio-respiratory and vascular responses of JWH-018 . The results showed that all tested antidotes reduced tachycardia and tachyarrhythmic events and improved breathing functions .

Forensic Toxicology

In the field of forensic toxicology, JWH-018 and its metabolites have been quantified in urine using a Triple Stage Quadrupole LC-MS System . This method is used for the analysis of the alkyl-hydroxy and alkyl-carboxy metabolites of JWH-018 and 073: JWH-018-OH, JWH-018-COOH, JWH-073-OH and JWH-073-COOH in urine .

Psychoactive Effects Research

JWH-018 is the most known compound among synthetic cannabinoids (SCs) used for their psychoactive effects . SCs-based products are responsible for several intoxications in humans .

Temperature Data Analysis

In some studies, time-course temperature data were analyzed using a two-way analysis of variance (treatment × time), followed by a Bonferroni post hoc test to determine significance between group means at specific time points .

Effect Fingerprinting

There’s ongoing research on the effect fingerprinting of new psychoactive substances (NPS), including JWH-018. The aim is to learn more from in vitro data.

作用机制

Target of Action

5-OH-Jwh-018, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

5-OH-Jwh-018 acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with immune response modulation .

Biochemical Pathways

For instance, JWH-018 has been shown to increase the glycolytic flux at the expense of a decrease in the pentose phosphate pathway in Saccharomyces cerevisiae

Pharmacokinetics

Synthetic cannabinoids are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites . Some of these metabolites can be more potent and longer-lasting than the parent compound .

Result of Action

The activation of cannabinoid receptors by 5-OH-Jwh-018 can lead to various molecular and cellular effects. For instance, it can cause changes in cell signaling, leading to effects such as sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The exact effects can depend on factors such as the specific cell type and the individual’s genetic makeup .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-OH-Jwh-018. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, the presence of other substances (e.g., alcohol or other drugs) can influence its action and efficacy through drug-drug interactions .

安全和危害

JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture “Spice.” Illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis . It has been associated with serious toxicities, including acute kidney injury, myocardial infarction, and death .

未来方向

Existing doping control methods were expanded and validated according to international guidelines in order to allow for the detection of the carboxy and the alkylhydroxy metabolites, respectively, as urinary markers for the illegal intake of the synthetic cannabinoid JWH-018 . Both metabolites were quantified in authentic doping control urine samples that had been suspicious of JWH-018 abuse after routine screening procedures .

属性

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHBAICDASCCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016539 | |

| Record name | JWH-018 N-(5-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-OH-Jwh-018 | |

CAS RN |

335161-21-2 | |

| Record name | 5-OH-JWH-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-018 N-(5-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OH-JWH-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)

![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)

![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)